molecular formula C25H29N3O5S B6560328 6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946237-85-0

6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6560328
CAS No.: 946237-85-0
M. Wt: 483.6 g/mol
InChI Key: PMQQUQHMQRIMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex tricyclic sulfonamide derivative featuring a 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienone core linked to a piperazine sulfonyl group substituted with a 3-(4-methoxyphenyl)propanoyl moiety. The 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the piperazine ring provides conformational flexibility for binding .

Properties

IUPAC Name

6-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-33-21-6-2-18(3-7-21)4-8-23(29)26-12-14-27(15-13-26)34(31,32)22-16-19-5-9-24(30)28-11-10-20(17-22)25(19)28/h2-3,6-7,16-17H,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQUQHMQRIMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one represents a novel class of piperazine derivatives with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a complex tricyclic framework with a piperazine moiety and a sulfonyl group. The presence of the 4-methoxyphenyl propanoyl group enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Structural Features

FeatureDescription
Piperazine Ring Provides potential for receptor binding
Sulfonyl Group Enhances solubility and bioavailability
Tricyclic Framework Contributes to unique pharmacodynamics

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. The sulfonyl group is believed to facilitate binding to specific receptors, modulating their activity.

Key Mechanisms

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neuronal signaling.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Therapeutic Implications

Research indicates that compounds similar to this one have shown promise in treating conditions such as:

  • Cancer : Inducing apoptosis in cancer cells.
  • Neurological Disorders : Modulating neurotransmitter systems for conditions like anxiety and depression.
  • Metabolic Disorders : Potential anti-diabetic effects through regulation of glucose metabolism.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effects on cancer cell lines, demonstrating significant growth inhibition in leukemia cells (CCRF-CEM) with an IC50 value indicating moderate potency .
  • Neuropharmacological Effects :
    • Another investigation into similar piperazine derivatives revealed anxiolytic properties in animal models, suggesting potential applications in treating anxiety disorders .
  • Diabetes Management :
    • Research on related compounds indicated blood glucose-lowering effects, with some derivatives exhibiting significant activity in streptozotocin-induced diabetic models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

The compound shares structural similarities with several piperazinyl-sulfonyl tricyclic derivatives (Table 1). Key differences lie in the substituents on the benzoyl or propanoyl groups attached to the piperazine ring:

Compound Substituent on Piperazine Core Structure Reported Activity
Target Compound 3-(4-Methoxyphenyl)propanoyl 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienone Not explicitly reported in evidence
6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one 3,4-Dimethoxybenzoyl Same core Unknown (structural analog)
6-({4-[4-(Propan-2-yloxy)benzoyl]piperazin-1-yl}sulfonyl) analog 4-(Isopropoxy)benzoyl Same core Commercial availability (no activity data)
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]tridecapentaene-2,4-dione 4-(2-Methoxyphenyl)piperazinyl-butyl Larger tricyclic system (7.3.1.0^{5,13}) 5-HT receptor affinity (preliminary)
  • Substituent Impact: Methoxy Position: The target compound’s 4-methoxy group on the phenylpropanoyl moiety may optimize π-π stacking interactions compared to the 3,4-dimethoxy analog , which could sterically hinder binding. Propanoyl vs.

Structural Clustering and QSAR Considerations

  • Clustering : Butina and Jarvis-Patrick algorithms () group compounds by structural similarity. The target compound would cluster with other azatricyclo-piperazine sulfonamides, distinguishing it from simpler arylpiperazines due to its fused ring system.
  • QSAR : Van der Waals descriptors () and electronic properties (e.g., sulfonyl group electronegativity) likely dominate its QSAR profile, influencing solubility and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.